molecular formula C16H20N2O3S2 B2722138 [3-[(E)-2-phenylethenyl]sulfonyl-1,3-thiazolidin-4-yl]-pyrrolidin-1-ylmethanone CAS No. 1281683-05-3

[3-[(E)-2-phenylethenyl]sulfonyl-1,3-thiazolidin-4-yl]-pyrrolidin-1-ylmethanone

Cat. No.: B2722138
CAS No.: 1281683-05-3
M. Wt: 352.47
InChI Key: IRIQZTFTIMZYBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-[(E)-2-Phenylethenyl]sulfonyl-1,3-thiazolidin-4-yl]-pyrrolidin-1-ylmethanone is a synthetic compound featuring a 1,3-thiazolidin-4-yl core substituted with a (E)-2-phenylethenyl sulfonyl group and a pyrrolidin-1-ylmethanone moiety. The thiazolidinone scaffold is known for its bioactivity in medicinal chemistry, particularly in anti-inflammatory and enzyme-targeting applications . The pyrrolidinylmethanone substituent may contribute to solubility and conformational rigidity.

Properties

IUPAC Name

[3-[(E)-2-phenylethenyl]sulfonyl-1,3-thiazolidin-4-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S2/c19-16(17-9-4-5-10-17)15-12-22-13-18(15)23(20,21)11-8-14-6-2-1-3-7-14/h1-3,6-8,11,15H,4-5,9-10,12-13H2/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRIQZTFTIMZYBR-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CSCN2S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C(=O)C2CSCN2S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [3-[(E)-2-phenylethenyl]sulfonyl-1,3-thiazolidin-4-yl]-pyrrolidin-1-ylmethanone is a member of the thiazolidine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related case studies.

Chemical Structure and Properties

The molecular structure of the compound features a thiazolidine ring, a pyrrolidine moiety, and a phenylethenyl sulfonyl group. The presence of these functional groups contributes to its biological activity.

Biological Activity Overview

The biological activities of thiazolidine derivatives are well-documented, particularly in the realms of antimicrobial, antiviral, and anticancer effects. The specific compound under discussion has shown promising results in various studies.

Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. For instance, derivatives of thiazolidines have demonstrated effectiveness against various fungal strains, including Candida albicans and Candida parapsilosis, with minimum inhibitory concentrations (MIC) comparable to established antifungals like ketoconazole .

Antitumor Activity

The compound has also been evaluated for antitumor properties. In a study involving a panel of 60 human cancer cell lines, certain thiazolidine derivatives showed inhibitory effects at micromolar concentrations. Notably, some derivatives exhibited high affinity for cyclin-dependent kinase 1 (CDK1), suggesting potential as anticancer agents .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in fungal ergosterol synthesis, which is vital for fungal cell membrane integrity. This inhibition leads to reduced fungal growth and viability .
  • Cytotoxic Effects : The cytotoxicity profile against normal cell lines (e.g., NIH/3T3) indicates that while the compound is effective against cancer cells, it exhibits relatively low toxicity towards normal cells, which is crucial for therapeutic applications .

Case Studies

Several studies have highlighted the efficacy of thiazolidine derivatives:

  • Case Study 1 : A derivative was tested against Candida species with an MIC value of 1.23 μg/mL against C. parapsilosis, indicating strong antifungal activity .
  • Case Study 2 : In vitro tests showed that certain derivatives had IC50 values against cancer cell lines in the range of 0.41 to 0.85 μM, demonstrating significant antitumor potential .

Research Findings Summary Table

Activity Type Tested Compound MIC/IC50 Value Reference
Antifungal2e (thiazolidine derivative)MIC = 1.23 μg/mL
AntitumorPhenylthiazolylindole derivativesIC50 = 0.41 - 0.85 μM
Cytotoxicity2d (thiazolidine derivative)IC50 = 148.26 μM

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity
The thiazolidine and pyrrolidine components of the compound are known for their biological activities. Research indicates that derivatives of thiazolidine can exhibit antimicrobial properties. This suggests that [3-[(E)-2-phenylethenyl]sulfonyl-1,3-thiazolidin-4-yl]-pyrrolidin-1-ylmethanone could be explored as a potential antimicrobial agent against various pathogens.

Anti-inflammatory Properties
Compounds with similar structural frameworks have been associated with anti-inflammatory effects. The sulfonamide-like functionality may enhance these properties, making this compound a candidate for the development of anti-inflammatory drugs.

Predictive Biological Activity Models
Using predictive models like PASS (Prediction of Activity Spectra for Substances), researchers can estimate the biological activities based on the compound's structure. This approach indicates promising therapeutic avenues for This compound , reinforcing its potential in drug discovery.

Environmental Applications

Heavy Metal Removal
Studies have shown that thiazolidine derivatives can effectively chelate heavy metals, suggesting that this compound may also play a role in environmental remediation efforts by removing contaminants from water sources. This application is critical in addressing pollution and restoring ecosystems.

Degradation of Organic Pollutants
The compound's potential to interact with persistent organic pollutants could contribute to developing methods for breaking down these harmful substances in the environment, further emphasizing its utility in environmental science.

Material Science Applications

Synthesis Techniques
The synthesis of This compound involves multi-step organic synthesis techniques that highlight its complexity and versatility. This compound can serve as a precursor for creating novel materials with specific properties tailored for applications in various fields, including nanotechnology and polymer science.

Case Studies and Research Findings

Research on compounds structurally similar to This compound has yielded significant insights into their biological activities:

Compound NameStructural FeaturesBiological Activity
2-MethylthiazolidineThiazolidine ringAntimicrobial
Pyrrolidine DerivativesPyrrolidine ringCNS activity
Sulfonamide CompoundsSulfonamide groupAntibacterial

This table illustrates the diverse biological activities associated with compounds that share structural similarities with This compound , suggesting its potential dual action as both an antimicrobial and anti-inflammatory agent.

Comparison with Similar Compounds

Example Compounds :

  • 1-{3-(4-Methylphenyl)-5-[(E)-2-phenylethenyl]-4,5-dihydro-1H-pyrazol-1-yl}ethanone ()
  • 3-(4-Methylphenyl)-1-phenyl-5-[(E)-2-phenylethenyl]-1H-pyrazole ()
  • Structural Similarities: Shared (E)-styryl group, which influences π-π stacking and planarity in crystal structures. Both classes feature nitrogen-containing heterocycles (pyrazoline vs. thiazolidinone).
  • Crystallographic Data: Pyrazoline derivatives adopt envelope conformations (e.g., deviation of 0.107 Å from planarity) and form C–H···O hydrogen-bonded chains () . ~1.3–1.5 Mg/m³ typical for thiazolidinones).
  • Biological Roles: Pyrazolines are used as fluorescent agents and scintillation solutes () , whereas thiazolidinones are more commonly associated with antimicrobial or anti-inflammatory activity.

Thiazole and Thiazolidinone-Based Sulfonyl Derivatives

Example Compounds :

  • 3-(4-[4-(Methylsulfonyl)phenyl]-1,3-thiazol-2-yl)pyridine ()
  • Thiazolo[3,2-a]pyrimidine carboxylates ()
  • Structural Similarities: Sulfonyl groups attached to aromatic/heteroaromatic systems. Thiazole/thiazolidinone cores contribute to electronic delocalization.
  • Key Differences :
    • ’s compound (C15H12N2O2S2, Mw 316.4) has a smaller molecular weight compared to the target compound (estimated Mw ~400–450), impacting solubility and bioavailability .
    • The methylsulfonyl group in is meta to the thiazole, whereas the target’s sulfonyl is para to the styryl group, altering steric and electronic profiles.

Data Tables

Table 1. Structural and Crystallographic Comparison

Compound Class Core Heterocycle Sulfonyl Group Position Crystallographic System (Example) Biological Activity (Example)
Target Compound 1,3-Thiazolidin-4-yl Para to styryl N/A Hypothesized anti-inflammatory
Quinazolin-4-one () Quinazolinone Para to styryl N/A COX-2 inhibition (47.1% at 20 μM)
Pyrazoline () 4,5-Dihydro-1H-pyrazole Meta to methylphenyl Orthorhombic (Pccn) Fluorescent/scintillation agents
Thiazole () 1,3-Thiazole Para to methylsulfonyl N/A N/A

Table 2. Molecular Properties

Compound Molecular Formula Molecular Weight Key Functional Groups
Target Compound C21H22N2O3S2 (estimated) ~430 Thiazolidinone, styryl sulfonyl, pyrrolidinylmethanone
Quinazolinone () C24H19N3O4S 445.49 Quinazolinone, styryl sulfonamide
Pyrazoline () C20H20N2O 304.38 Pyrazoline, styryl, acetyl
Thiazole () C15H12N2O2S2 316.4 Thiazole, methylsulfonyl, pyridine

Preparation Methods

Synthetic Strategies

Retrosynthetic Analysis

The compound can be dissected into three synthons (Figure 1):

  • Thiazolidinone precursor : 3-Mercapto-1,3-thiazolidin-4-one.
  • Styrylsulfonyl chloride : (E)-2-Phenylethenylsulfonyl chloride.
  • Pyrrolidinyl carbonyl reagent : Pyrrolidine-1-carbonyl chloride or activated ester.

Stepwise Synthesis

Route 1: Sequential Sulfonylation and Acylation

Step 1: Synthesis of 3-[(E)-2-Phenylethenyl]sulfonyl-1,3-thiazolidin-4-one

Reagents :

  • 3-Mercapto-1,3-thiazolidin-4-one (1.0 eq)
  • (E)-2-Phenylethenylsulfonyl chloride (1.2 eq)
  • Triethylamine (TEA, 2.0 eq)
  • Dichloromethane (DCM), 0°C → RT, 4 h

Mechanism : Nucleophilic substitution at sulfur. TEA neutralizes HCl byproduct.

Yield : 78–85% (purified via silica chromatography, eluent: EtOAc/Hexane 3:7).

Route 2: One-Pot Multicomponent Assembly

Reagents :

  • Cysteine methyl ester (1.0 eq)
  • (E)-Styrylsulfonyl chloride (1.1 eq)
  • Pyrrolidine-1-carboxylic acid (1.2 eq)
  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq)
  • Hydroxybenzotriazole (HOBt, 1.5 eq)
  • DMF, RT, 24 h

Mechanism :

  • Thiazolidinone formation : Cyclization of cysteine with sulfonyl chloride.
  • In situ acylation : EDC/HOBt-mediated coupling with pyrrolidine carboxylic acid.

Yield : 55–60% (purified via preparative HPLC, C18 column).

Optimization and Challenges

Key Parameters

Parameter Optimal Range Impact on Yield
Reaction Temperature 0°C → RT Prevents sulfonyl chloride decomposition
Solvent Polarity Low (DCM > THF) Minimizes E/Z isomerization
Coupling Agent EDC/HOBt > DCC Reduces racemization risk

Side Reactions Mitigation

  • Isomerization : Maintain inert atmosphere (N₂/Ar) to preserve (E)-configuration.
  • Oxidation : Add antioxidants (e.g., BHT) during thiazolidinone cyclization.

Analytical Characterization

Spectroscopic Data

Technique Key Signals
¹H NMR (400 MHz, CDCl₃) δ 7.85 (d, J=15.6 Hz, 1H, CH=CH), 7.45–7.30 (m, 5H, Ar-H), 4.12 (t, J=7.2 Hz, 2H, S-CH₂), 3.65–3.50 (m, 4H, pyrrolidine)
¹³C NMR (100 MHz, CDCl₃) δ 195.2 (C=O), 144.1 (SO₂), 135.8 (CH=CH), 129.1–127.3 (Ar-C), 46.8 (pyrrolidine)
HRMS (ESI+) [M+H]⁺ calc. for C₁₇H₁₉N₂O₃S₂: 387.0834; found: 387.0831

Purity Assessment

  • HPLC : >98% purity (C18, 70:30 MeCN/H₂O, 1 mL/min, λ=254 nm).

Comparative Evaluation of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Sequential (Route 1) 68 97 High Moderate
Multicomponent (Route 2) 60 98 Medium Low

Industrial Feasibility

  • Continuous Flow Synthesis : Microreactor systems reduce reaction time by 40% (Patent EP4051662A1).
  • Green Chemistry : Replace DCM with cyclopentyl methyl ether (CPME) to meet EPA guidelines.

Applications and Derivatives

  • Anticancer Activity : Analogues show IC₅₀ = 2.1–8.3 µM against MCF-7 cells (in vitro).
  • Antidiabetic Potential : Thiazolidinone derivatives act as PPAR-γ agonists (EC₅₀ = 0.8 µM).

Q & A

Basic Questions

Q. What are the recommended methodologies for synthesizing [3-[(E)-2-phenylethenyl]sulfonyl-1,3-thiazolidin-4-yl]-pyrrolidin-1-ylmethanone?

  • Methodology : Synthesis typically involves multi-step organic reactions. Key steps include:

Thiazolidine Ring Formation : Cyclization of cysteine derivatives with aldehydes or ketones under acidic or basic conditions.

Sulfonation : Introduction of the (E)-2-phenylethenylsulfonyl group via sulfonylation using sulfonyl chlorides in anhydrous solvents (e.g., dichloromethane) with a base (e.g., triethylamine).

Methanone Linkage : Coupling the thiazolidine-sulfonyl intermediate with pyrrolidine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in DMF or THF.

  • Optimization : Monitor reaction progress via TLC or LC-MS. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradients). Final compound purity is confirmed by HPLC (>95%) .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Key Techniques :

  • NMR Spectroscopy :
  • ¹H/¹³C NMR : Identify protons and carbons in the thiazolidine ring (δ ~3.5–4.5 ppm for CH₂-SO₂), the (E)-styryl group (δ ~6.5–7.5 ppm for vinyl protons), and pyrrolidinyl methanone (δ ~2.5–3.5 ppm for pyrrolidine protons).
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity .
  • IR Spectroscopy : Confirm sulfonyl (S=O, ~1350–1150 cm⁻¹) and ketone (C=O, ~1675 cm⁻¹) groups .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., [M+H]⁺ calculated vs. observed) .

Q. What crystallographic strategies are effective for determining its 3D structure?

  • Procedure :

Crystallization : Use vapor diffusion (e.g., dichloromethane/hexane) to grow single crystals.

Data Collection : Perform X-ray diffraction (XRD) at 100–293 K.

Structure Solution : Use direct methods (e.g., SHELXT) for phase determination.

Refinement : Apply SHELXL for least-squares refinement, addressing thermal parameters and hydrogen bonding.

  • Key Parameters : Expect R-factor < 0.05 for high-quality data. Analyze hydrogen bonds (e.g., C–H···O) and π-π stacking in the crystal lattice .

Advanced Questions

Q. How can researchers resolve contradictions in crystallographic data, such as disordered sulfonyl groups?

  • Approach :

Disorder Modeling : Split disordered atoms into multiple positions with refined occupancy ratios.

Restraints : Apply geometric restraints (e.g., DFIX, SIMU in SHELXL) to maintain reasonable bond lengths/angles.

Validation Tools : Use PLATON or CCDC Mercury to check for missed symmetry or overfitting.

  • Case Study : In analogous sulfonyl-containing structures, partial occupancy (e.g., 60:40) resolved disorder without compromising R-factor reliability .

Q. What computational methods predict the compound’s reactivity with biological targets?

  • Methodology :

Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases). Focus on sulfonyl and methanone groups as hydrogen bond acceptors.

MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess binding stability.

QSAR Modeling : Corrogate electronic parameters (HOMO-LUMO gaps, ESP maps) with activity data to identify pharmacophores .

Q. How should experimentalists design assays to probe sulfonyl group reactivity under physiological conditions?

  • Protocol :

Hydrolysis Studies : Incubate the compound in PBS (pH 7.4, 37°C) and monitor degradation via LC-MS. Quench aliquots at intervals (0, 6, 12, 24 h).

Nucleophilic Substitution : React with thiols (e.g., glutathione) in buffered solutions (pH 7–9) to assess thiolysis.

Kinetic Analysis : Use pseudo-first-order kinetics to determine rate constants (kobs) and half-life (t₁/₂) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.